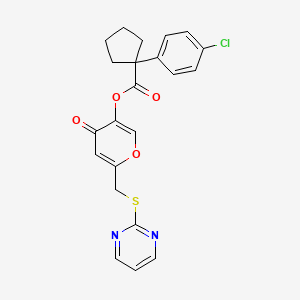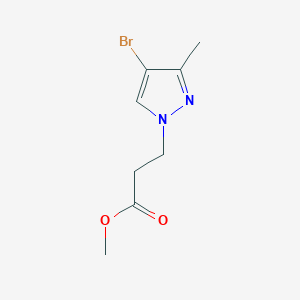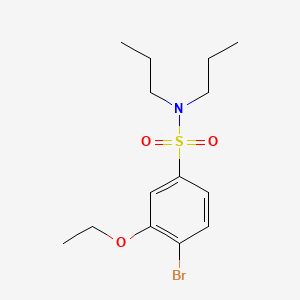![molecular formula C13H20ClN3O3S B3020565 2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide CAS No. 1306304-87-9](/img/structure/B3020565.png)
2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide is a chemical compound that is commonly used in scientific research. It is also known as SMIPP, and its molecular formula is C14H22ClN3O3S. This compound has been shown to have a variety of effects on biological systems, and its mechanism of action is of interest to researchers in a number of fields.
Mecanismo De Acción
The exact mechanism of action of SMIPP is not fully understood, but it is believed to act by binding to certain types of ion channels in the nervous system. Specifically, it has been shown to bind to the TRPA1 ion channel, which is involved in the sensation of pain and inflammation.
Biochemical and Physiological Effects:
SMIPP has been shown to have a number of biochemical and physiological effects, particularly on the nervous system. It has been shown to inhibit the activity of certain ion channels, which can affect the transmission of nerve impulses. SMIPP has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using SMIPP in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a variety of effects on biological systems, which makes it useful for studying a range of different phenomena. However, one limitation of using SMIPP is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on SMIPP. One area of interest is in the development of new drugs that target ion channels in the nervous system. SMIPP may be a useful starting point for the development of these drugs, as it has been shown to have an inhibitory effect on certain types of ion channels. Another area of interest is in the development of new treatments for pain and inflammation. SMIPP has been shown to have anti-inflammatory effects, which may be useful in the development of new drugs for these conditions. Finally, there is interest in further understanding the mechanism of action of SMIPP, which could help to shed light on the function of ion channels in the nervous system.
Métodos De Síntesis
The synthesis of SMIPP involves the reaction of 2-chloropyridine-4-sulfonamide with 2-methyl-2-(4-morpholinyl)propan-1-ol in the presence of a base. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
SMIPP has been used in a number of scientific studies, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on certain types of ion channels, which can be useful in studying the function of these channels in the nervous system. SMIPP has also been used in studies of pain and inflammation, as well as in studies of cancer.
Propiedades
IUPAC Name |
2-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)pyridine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O3S/c1-13(2,17-5-7-20-8-6-17)10-16-21(18,19)11-3-4-15-12(14)9-11/h3-4,9,16H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXUCBBOCYJHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC(=NC=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide](/img/structure/B3020484.png)



![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3020493.png)



![8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B3020499.png)



